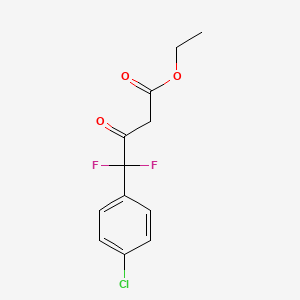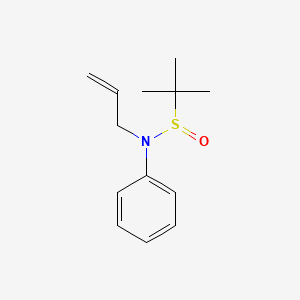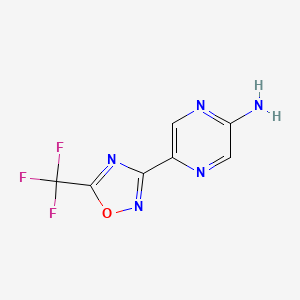
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction . The reaction conditions often include the use of a Pd(dba)2/BINAP catalytic system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems and high-throughput screening can also aid in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The oxadiazole and pyrazine rings may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in various applications, including agrochemicals and pharmaceuticals.
Pyrrolopyrazines: These compounds feature a pyrazine ring and exhibit a wide range of biological activities, such as antimicrobial and antitumor properties.
Uniqueness
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and pyrazine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H4F3N5O |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrazin-2-amine |
InChI |
InChI=1S/C7H4F3N5O/c8-7(9,10)6-14-5(15-16-6)3-1-13-4(11)2-12-3/h1-2H,(H2,11,13) |
InChI Key |
VEXPZPNIESOFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)N)C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)
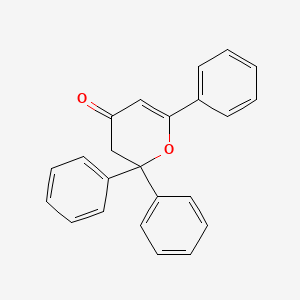
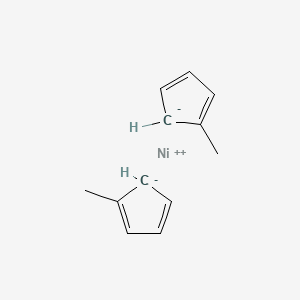
![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)
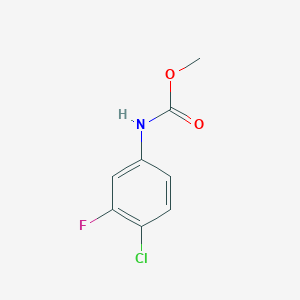
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)

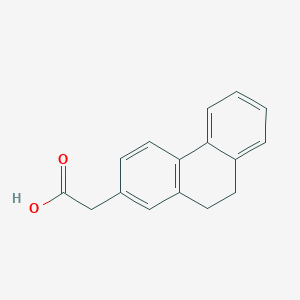
![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)
